molecular formula C9H17BF3K B12955174 Potassium trifluoro(2-isopropylcyclohexyl)borate

Potassium trifluoro(2-isopropylcyclohexyl)borate

Cat. No.: B12955174
M. Wt: 232.14 g/mol
InChI Key: NEVPKBMQZYBSQS-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-isopropylcyclohexyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H17BF3K, and it has a molecular weight of 232.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-isopropylcyclohexyl)borate can be synthesized through several methods. One common approach involves the reaction of 2-isopropylcyclohexylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and boranes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which potassium trifluoro(2-isopropylcyclohexyl)borate exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron centers and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Potassium trifluoro(2-isopropylcyclohexyl)borate is unique compared to other similar compounds due to its stability and reactivity under various conditions. Similar compounds include:

These compounds share some similarities in their reactivity and applications but differ in their specific chemical properties and uses.

Properties

Molecular Formula

C9H17BF3K

Molecular Weight

232.14 g/mol

IUPAC Name

potassium;trifluoro-(2-propan-2-ylcyclohexyl)boranuide

InChI

InChI=1S/C9H17BF3.K/c1-7(2)8-5-3-4-6-9(8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1

InChI Key

NEVPKBMQZYBSQS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCCC1C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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